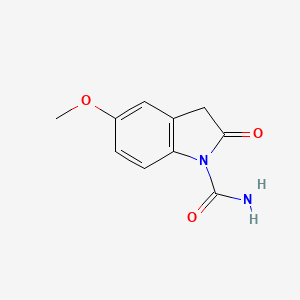

5-Methoxy-2-oxoindoline-1-carboxamide

説明

5-Methoxy-2-oxoindoline-1-carboxamide is a heterocyclic compound featuring an indoline core with a methoxy group at the 5-position, a carbonyl group at the 1-position, and a carboxamide substituent. Its structure combines aromatic and lactam functionalities, making it a candidate for pharmaceutical and agrochemical applications.

特性

分子式 |

C10H10N2O3 |

|---|---|

分子量 |

206.20 g/mol |

IUPAC名 |

5-methoxy-2-oxo-3H-indole-1-carboxamide |

InChI |

InChI=1S/C10H10N2O3/c1-15-7-2-3-8-6(4-7)5-9(13)12(8)10(11)14/h2-4H,5H2,1H3,(H2,11,14) |

InChIキー |

YKASTVUWOMEEMG-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)N(C(=O)C2)C(=O)N |

製品の起源 |

United States |

生物活性

5-Methoxy-2-oxoindoline-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the class of oxindole derivatives, which are known for their diverse pharmacological properties. The synthesis of this compound typically involves multi-step processes, including methods such as Ugi-SN2 reactions, which yield moderate to good yields of the target compound .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various oxindole derivatives, including this compound. The in vitro antimicrobial activities were assessed against a range of bacterial and fungal pathogens using minimum inhibitory concentration (MIC) and diameter of inhibition zone (DIZ) assays.

Key Findings:

- Compounds derived from this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.

- Notably, certain derivatives showed significant activity against Candida albicans, with MIC values as low as 3.9 µg/mL, indicating a potent antifungal effect .

| Compound | Target Pathogen | MIC (µg/mL) | DIZ (mm) |

|---|---|---|---|

| 5b | Staphylococcus aureus | 12.5 | 21 |

| 5j | Candida albicans | 3.9 | 29 |

| 5g | Aspergillus niger | 15.6 | 18 |

The data suggests that compounds derived from this class can be more effective than standard antibiotics like ampicillin and fluconazole against specific pathogens .

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated that derivatives exhibit notable cytotoxicity against various cancer cell lines.

Case Study:

A study investigating the cytotoxic effects of several oxindole derivatives on human cancer cell lines (MCF-7, HCT-116, and HepG2) found that some compounds displayed IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. For instance:

- The most potent derivative showed an IC50 value of approximately 19.2 µg/mL against HepG2 cells, highlighting its potential as an anticancer agent .

| Cell Line | Compound | IC50 (µg/mL) | Comparison with Doxorubicin |

|---|---|---|---|

| MCF-7 | Derivative X | 18.5 | More effective |

| HCT-116 | Derivative Y | 15.0 | Comparable |

| HepG2 | Derivative Z | 19.2 | Less effective |

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of cellular integrity in microbial pathogens. Immunoassays have indicated that these compounds can modulate pro-apoptotic and anti-apoptotic protein levels, leading to increased cell death in cancerous cells .

類似化合物との比較

Methoxy-Substituted Indole Derivatives

Key Analogs :

- 5-Methoxy-1H-indole-2-carboxylic acid derivatives (e.g., methyl 5-methoxy-1H-indole-2-carboxylate): Synthesized via cyclization of azidocinnamate esters, yielding regioisomers (5- vs. 7-methoxyindoles) depending on substituent position and reaction conditions. Methoxy groups at the 5-position enhance electronic effects on the indole ring, influencing reactivity and intermolecular interactions .

- 5-Methoxy-2-[(5-methoxy-1H-indol-1-yl)carbonyl]-1H-indole : A dimeric analog with two 5-methoxyindole units linked by a carbonyl group. X-ray crystallography reveals planar geometry and intramolecular hydrogen bonding, which stabilize the structure .

Structural Differences :

- Substituent Position: 5-Methoxy-2-oxoindoline-1-carboxamide differs from indole-2-carboxylic acid derivatives by replacing the carboxylic acid with a carboxamide and introducing a lactam (2-oxoindoline) ring.

Hydroxy- and Benzyloxy-Substituted Indoles

Key Analogs :

- 5-Hydroxy-1H-indole-2-carboxylic acid (10) : Synthesized via hydrolysis of methyl 5-hydroxy-1H-indole-2-carboxylate (9). The hydroxyl group at C5 enables O-benzylation, though competing N-benzylation complicates regioselectivity .

- 5-Benzyloxy-1H-indole-2-carboxylic acid (15) : Achieved by benzylation of 5-hydroxyindole precursors. The benzyl group enhances lipophilicity compared to methoxy analogs .

Functional Group Impact :

Isoindoline Derivatives

Key Analog : 1-Oxoisoindoline-2-carboxamide : Features a fused benzene-lactam system. Crystallographic data show planar geometry and intramolecular N–H···O hydrogen bonding, similar to this compound. However, isoindoline lacks the indole nitrogen, reducing aromatic conjugation .

Physicochemical Contrasts :

Methyl-Substituted Indoles and Other Heterocycles

Key Analogs :

- 5-Methylindolin-2-one : Replaces methoxy with a methyl group, reducing polarity. Methyl groups are less electron-donating, altering reactivity in electrophilic substitution .

- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Incorporates a thiazole ring, expanding π-conjugation and enabling metal coordination. Such hybrids exhibit enhanced biological activity compared to simple indole carboxamides .

Q & A

Q. Q1. What are the established synthetic routes for 5-Methoxy-2-oxoindoline-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization or condensation of precursor indole derivatives. For example, a general procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate, followed by recrystallization (e.g., DMF/acetic acid mixtures) to purify the product . Key factors affecting yield include:

Q. Q2. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR are essential to confirm the indoline backbone and substituents. Key signals include the methoxy proton (~δ 3.8 ppm) and the carbonyl carbons (~δ 170–175 ppm) .

- IR Spectroscopy: Stretching vibrations for amide (C=O at ~1650–1700 cm) and methoxy groups (C-O at ~1250 cm) confirm functional groups .

- Elemental Analysis: Validates molecular formula (CHNO) with <0.4% deviation .

Q. Q3. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or acidic media (acetic acid) .

- Stability: Store at 2–8°C under inert gas (N) to prevent oxidation. Stability tests via HPLC (monitoring degradation at 254 nm) are recommended .

Advanced Research Questions

Q. Q4. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinity to targets (e.g., serotonin receptors, given structural similarity to indole alkaloids) .

- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the indoline ring) with activity data to optimize pharmacophores .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .

Q. Q5. What strategies resolve contradictions in reported biological activities of 5-Methoxy-2-oxoindoline derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets for variables like assay type (e.g., in vitro vs. cell-based), purity (>95% required), and concentration ranges .

- Control Experiments: Include reference compounds (e.g., indomethacin for COX inhibition) to standardize activity measurements .

- Structural Confirmation: Re-synthesize disputed compounds and validate structures via X-ray crystallography (as in ) to rule out isomerism or impurities .

Q. Q6. How can reaction conditions be optimized for scalable synthesis without compromising purity?

Methodological Answer:

- Flow Chemistry: Continuous flow systems reduce side reactions (e.g., dimerization) by precise control of residence time and temperature .

- Catalyst Screening: Test alternatives to acetic acid (e.g., p-TsOH) for greener conditions. Pilot studies show 20% yield improvement with HSO-SiO catalysts .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Safety and Compliance

Q. Q7. What safety protocols are mandatory for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant) .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., acetic acid) .

- Waste Disposal: Neutralize acidic waste with NaHCO before disposal in halogenated waste containers .

Data Analysis and Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in biological assays?

Methodological Answer:

- Standardization: Use a single supplier for precursors (e.g., Kanto Reagents for methoxy-indole derivatives) and document CAS RNs (e.g., [4382-54-1]) .

- Statistical Controls: Apply ANOVA to compare activity across batches; discard outliers with >10% deviation in IC values .

- Open Data: Share raw NMR/LC-MS files in repositories like Zenodo to enhance reproducibility .

Advanced Mechanistic Studies

Q. Q9. What experimental approaches elucidate the mechanism of action in neurological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。